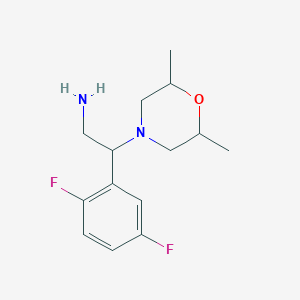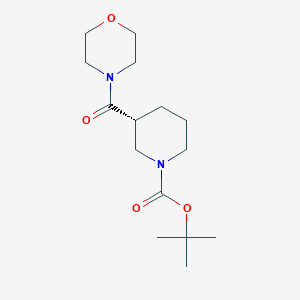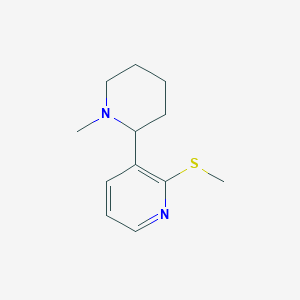
2-(2,4-Difluorophenyl)-2-(pyrrolidin-1-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Difluorophenyl)-2-(pyrrolidin-1-yl)acetic acid is an organic compound that features a difluorophenyl group and a pyrrolidinyl group attached to an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)-2-(pyrrolidin-1-yl)acetic acid typically involves the following steps:
Formation of the Difluorophenyl Intermediate: The starting material, 2,4-difluorobenzene, undergoes a halogenation reaction to introduce the fluorine atoms at the desired positions.
Introduction of the Pyrrolidinyl Group: The difluorophenyl intermediate is then reacted with pyrrolidine under suitable conditions, such as in the presence of a base like sodium hydride, to form the pyrrolidinyl derivative.
Acetic Acid Addition:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
2-(2,4-Difluorophenyl)-2-(pyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
2-(2,4-Difluorophenyl)-2-(pyrrolidin-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(2,4-Difluorophenyl)-2-(pyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group can interact with hydrophobic pockets in proteins, while the pyrrolidinyl group may form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the observed effects.
相似化合物的比较
Similar Compounds
2-(2,4-Dichlorophenyl)-2-(pyrrolidin-1-yl)acetic acid: Similar structure but with chlorine atoms instead of fluorine.
2-(2,4-Difluorophenyl)-2-(morpholin-4-yl)acetic acid: Contains a morpholine ring instead of a pyrrolidine ring.
Uniqueness
2-(2,4-Difluorophenyl)-2-(pyrrolidin-1-yl)acetic acid is unique due to the presence of both difluorophenyl and pyrrolidinyl groups, which confer distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and lipophilicity, while the pyrrolidinyl group provides additional sites for interaction with biological targets.
属性
分子式 |
C12H13F2NO2 |
|---|---|
分子量 |
241.23 g/mol |
IUPAC 名称 |
2-(2,4-difluorophenyl)-2-pyrrolidin-1-ylacetic acid |
InChI |
InChI=1S/C12H13F2NO2/c13-8-3-4-9(10(14)7-8)11(12(16)17)15-5-1-2-6-15/h3-4,7,11H,1-2,5-6H2,(H,16,17) |
InChI 键 |
XDGWWYWJZYCHRR-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C(C2=C(C=C(C=C2)F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


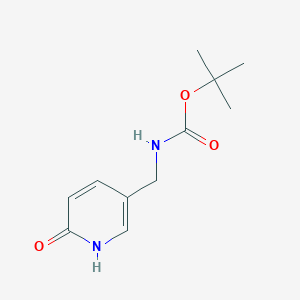
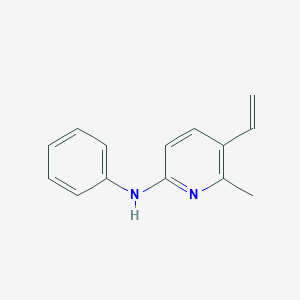
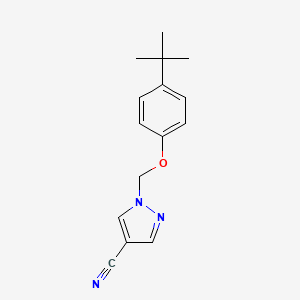
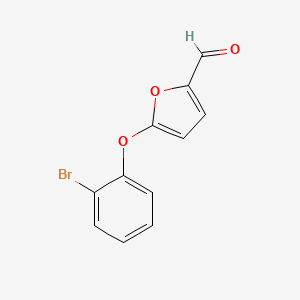
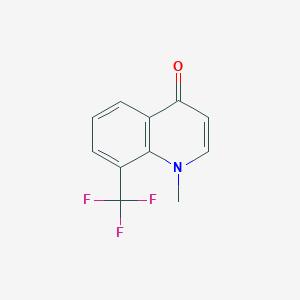
![1-(Propylsulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11806709.png)
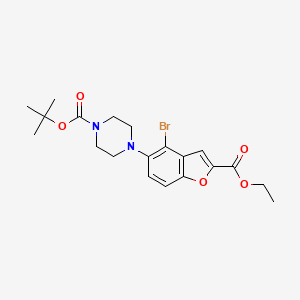


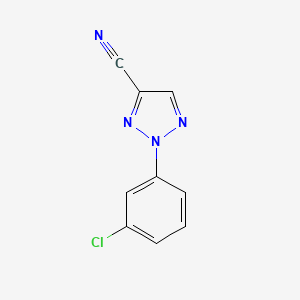
![6-Methoxy-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11806730.png)
